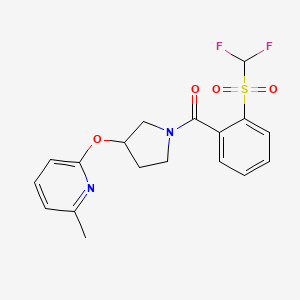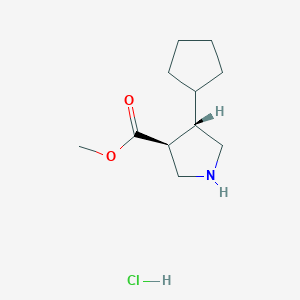![molecular formula C23H19FN4O4 B2522792 N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-04-4](/img/no-structure.png)
N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, paper and (which are duplicates) describe the synthesis and biological evaluation of a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. These compounds share a common feature with the target compound, which is the presence of an acetamide group linked to aromatic systems. Paper discusses the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, which also contain a fluorinated aromatic ring and a pyrimidinone moiety, similar to the target compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization, decarboxylation, and amidification as described in paper and . The starting materials for these syntheses are typically simpler aromatic compounds that are functionalized through various chemical reactions. The amidification step is crucial for forming the acetamide linkage, which is a feature also expected in the synthesis of the target compound. The synthesis of the compounds in paper starts from 4-fluoro-aniline and involves the creation of a pyrimidinone ring, which is a structural element that would likely be present in the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the target compound would be expected to include several key features based on the related compounds discussed in the papers. These features include a fluorinated aromatic ring, which is known to influence the biological activity of the molecule by affecting its electronic properties and lipophilicity . The presence of a pyrimidinone ring is also significant, as it is a common scaffold in medicinal chemistry due to its hydrogen bonding capabilities and planar structure . The methoxybenzyl group mentioned in the target compound is a substituent that could affect the molecule's overall polarity and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include indolization, which is a method to construct the indole ring, and the Japp-Klingemann reaction, which is used to form hydrazones that can be further transformed into various heterocyclic compounds . The final amidification step is a key reaction for linking the pyridine and indole moieties via an acetamide bond. These reactions are indicative of the types of chemical transformations that might be used in the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds. The presence of fluorine atoms typically increases the compound's stability and lipophilicity, which can influence its ability to penetrate biological membranes . The acetamide linkage is a polar functional group that can form hydrogen bonds, affecting the compound's solubility and interaction with biological targets. The overall molecular architecture, including the presence of aromatic rings and heterocycles, would contribute to the compound's UV absorption properties, which are relevant for its spectroscopic characterization.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging Applications
Compounds within this structural family have been explored for their potential in imaging, particularly using positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, have been reported as selective ligands for the translocator protein (18 kDa), a protein associated with neuroinflammation and other pathologies. The incorporation of a fluorine atom allows these compounds to be labeled with fluorine-18, a radioisotope used in PET imaging, to visualize and quantify the expression of target proteins in vivo (Dollé et al., 2008).
Anticancer Activity
Another research direction involves the synthesis and evaluation of certain pyrimidine derivatives for their anticancer activity. Compounds structurally similar to N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide have been synthesized and tested against a variety of cancer cell lines. Some of these compounds have shown promising results, inhibiting cancer cell growth and offering potential pathways for the development of new anticancer agents (Al-Sanea et al., 2020).
Synthesis and Evaluation for Neuroinflammation
Further studies have focused on the synthesis and evaluation of related compounds for their binding affinity to peripheral benzodiazepine receptors, which are implicated in neuroinflammation and neurodegenerative diseases. Through chemical modification and radiolabeling, researchers aim to develop potent radioligands for in vivo imaging of neuroinflammatory conditions, providing valuable tools for diagnosis and research into neurological disorders (Zhang et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-fluoroaniline with 2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-fluoroaniline", "2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one", "Acetic anhydride", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one in methanol using triethylamine as a catalyst to form N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride in ethyl acetate using sodium bicarbonate as a base to form the final product, N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Purification of the final product by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
902919-04-4 |
Molekularformel |
C23H19FN4O4 |
Molekulargewicht |
434.427 |
IUPAC-Name |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)19-3-2-12-25-21(19)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI-Schlüssel |
LCVOWQDWBBKADC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)

![3-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2522716.png)



![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B2522721.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)
![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2522732.png)